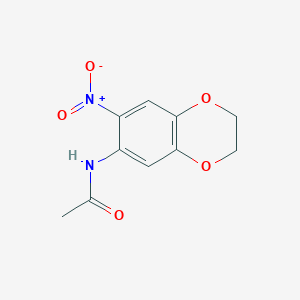

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, commonly known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBDA is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in innate immune response.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

This compound has shown promising results as an antibacterial agent, particularly against Bacillus subtilis , where it achieved 60.04% bacterial biofilm growth inhibition .

Enzyme Inhibition

It has been observed to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes, which are involved in various physiological processes .

Molecular Structure Analysis

The compound’s structure has been analyzed for its characteristic signals, which can be useful in understanding its interaction with other molecules .

Photocatalytic Applications

While not directly mentioned in the search results for this specific compound, related structures have been studied for their potential in photocatalytic applications, which could be an area of interest for further research .

3D Mapping Technology

Again, while not directly related to this compound, advancements in 3D mapping technology and its applications were discussed in a seminar by the Otto Poon Charitable Foundation Smart Cities Research Institute (SCRI), indicating a potential area where this compound could be applied in innovative ways .

Exascale Computing

Research into observability, monitoring, and in situ analytics for exascale applications is ongoing. Compounds like N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide could potentially play a role in developing materials or sensors for such advanced computing systems .

Wirkmechanismus

Target of Action

The primary target of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is carbonic anhydrase . This enzyme plays a crucial role in many physiological disorders, including epilepsy and osteoporosis .

Mode of Action

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide inhibits the function of carbonic anhydrase by coordinating its SO2NH- anion with the Zn+2 cation of carbonic anhydrase . This results in a reduced HCO3- output for a transition state required for activity . Additionally, it inhibits the synthesis of folic acid in bacteria by restraining the foliate synthetase enzyme, which ultimately stops the production of purines .

Biochemical Pathways

The compound affects the carbonic anhydrase pathway and the folic acid synthesis pathway . The inhibition of these pathways leads to a decrease in the production of HCO3- and purines, respectively .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides, which include N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, confirm their absorption from the gastrointestinal tract . They metabolize in the liver, and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad-spectrum antibacterial action .

Result of Action

The compound exhibits potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains . It has been found to be an active inhibitor of pathogenic bacterial strains like Escherichia coli and Bacillus subtilis .

Action Environment

The action, efficacy, and stability of N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to inhibit carbonic anhydrase . Moreover, the compound’s antibacterial activity can be influenced by the specific conditions within the bacterial biofilm .

Eigenschaften

IUPAC Name |

N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)11-7-4-9-10(17-3-2-16-9)5-8(7)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKTYGXOBZLUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chloroanilino)methylidene]-2-(2-hydroxyethylimino)-9-methyl-4-pyrido[1,2-a]pyrimidinone](/img/structure/B2900746.png)

![7-[(4-bromophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2900747.png)

![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one](/img/structure/B2900751.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide](/img/structure/B2900754.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2900756.png)

![Cyclopentyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2900758.png)

![6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2900762.png)